molecular formula C11H9BrN2O B2466419 2-(2-Bromophenoxy)pyridin-4-amine CAS No. 1249644-44-7

2-(2-Bromophenoxy)pyridin-4-amine

Cat. No.: B2466419
CAS No.: 1249644-44-7
M. Wt: 265.11
InChI Key: BTKNNKCJMKDNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-(2-Bromophenoxy)pyridin-4-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst . This reaction typically occurs under mild conditions and yields the desired product in moderate to good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(2-Bromophenoxy)pyridin-4-amine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, arylboronic acids, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(2-Bromophenoxy)pyridin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

2-(2-Bromophenoxy)pyridin-4-amine can be compared with other similar compounds, such as:

    2-(2-Chlorophenoxy)pyridin-4-amine: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Fluorophenoxy)pyridin-4-amine: Similar structure but with a fluorine atom instead of bromine.

    2-(2-Iodophenoxy)pyridin-4-amine: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which may differ from those of its halogenated analogs .

Properties

IUPAC Name

2-(2-bromophenoxy)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-9-3-1-2-4-10(9)15-11-7-8(13)5-6-14-11/h1-7H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKNNKCJMKDNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CC(=C2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.